molecular formula C20H10F6N2OS B1681742 5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 256414-75-2

5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No. B1681742
CAS RN: 256414-75-2
M. Wt: 440.4 g/mol
InChI Key: OYMNPJXKQVTQTR-UHFFFAOYSA-N
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Description

The compound “5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole” is an organic compound that contains several functional groups. These include a phenyl group, a thiophene ring, a trifluoromethyl group, and an oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of the trifluoromethyl groups and the oxadiazole ring could potentially influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the trifluoromethyl groups and the oxadiazole ring could potentially influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could potentially influence properties such as polarity, boiling point, and melting point .

Mechanism of Action

Target of Action

SEW2871 is an orally active, potent, and highly selective agonist of the S1P1 (sphingosine-1-phosphate type 1 receptor) . The S1P1 receptor is a G protein-coupled receptor that plays a crucial role in regulating lymphocyte trafficking, vascular integrity, and cytoskeletal organization .

Mode of Action

SEW2871 interacts with the S1P1 receptor, activating it with an EC50 of 13.8 nM . This interaction triggers the activation of ERK, Akt, and Rac signaling pathways . Additionally, SEW2871 induces the internalization and recycling of the S1P1 receptor .

Biochemical Pathways

The activation of the S1P1 receptor by SEW2871 impacts several biochemical pathways. It activates the ERK, Akt, and Rac signaling pathways , which are involved in cell survival, growth, and motility. In particular, the AMPK signaling pathway is implicated in the protective effects of SEW2871, such as in hepatocyte barrier function .

Pharmacokinetics

It is known that sew2871 is orally active , suggesting good bioavailability.

Result of Action

SEW2871’s activation of the S1P1 receptor leads to a reduction in the number of lymphocytes in the blood . This is due to the sequestration of lymphocytes into secondary lymphoid organs . In addition, SEW2871 has been shown to protect kidneys against ischemia-reperfusion injury by reducing CD4+ T cell infiltration . It also ameliorates experimental colitis in mice .

Action Environment

It is known that the effectiveness of sew2871 can be affected by the physiological and pathological state of the organism, such as the presence of inflammation or disease .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

5-[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10F6N2OS/c21-19(22,23)13-8-4-7-12(9-13)17-27-18(29-28-17)15-10-14(11-5-2-1-3-6-11)16(30-15)20(24,25)26/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMNPJXKQVTQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10F6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399085
Record name SEW2871
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

CAS RN

256414-75-2
Record name SEW2871
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SW2871
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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